molecular formula C8H8ClF3N2 B1438615 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1042499-48-8

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1438615
CAS RN: 1042499-48-8
M. Wt: 224.61 g/mol
InChI Key: MKBUJCYCRMOWFB-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1042499-48-8 . It is a solid at ambient temperature . It is also known as an aminopyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including derivatives of 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine, has been discussed in various studies . The synthesis often involves the use of organic compounds containing fluorine . The synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a related compound, has been reported to involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine can be found in various chemical databases .


Physical And Chemical Properties Analysis

3-Chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a solid at ambient temperature . Its molecular weight is 224.61 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antiviral Research

3-Chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine has been used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These molecules have shown potential as inhibitors of NS5B, which could be significant in the treatment of Hepatitis C .

Fungicidal Activity

This compound has been involved in the design and synthesis of pyrimidinamine derivatives, which have been evaluated for their fungicidal activities. Such research is crucial for developing new fungicides to protect crops from fungal diseases .

Pesticide Properties

The compound is also noted for its pesticide properties, including approvals, environmental fate, eco-toxicity, and human health issues. This makes it an important chemical in the study of pesticide development and its environmental impact .

Agrochemical Industry

Trifluoromethylpyridine derivatives, such as 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine, are widely used in the agrochemical industry. They play a key role in protecting crops from pests and improving agricultural productivity .

Pharmaceutical Industry

The trifluoromethyl group, which is part of this compound’s structure, is prevalent in pharmaceuticals due to its ability to enhance the biological activity of drugs. This compound could be involved in synthesizing new pharmaceuticals with improved efficacy .

Safety and Hazards

The safety data sheet for 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is harmful if swallowed, in contact with skin, or inhaled . It may cause skin irritation and respiratory irritation .

Future Directions

Trifluoromethylpyridines, including 3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-2-13-7-6(9)3-5(4-14-7)8(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBUJCYCRMOWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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